1,4-Butylene glycol diadipate

Thermal stability Polyester polyol Decomposition temperature

1,4-Butylene glycol diadipate (CAS 53212-17-2; molecular formula C₁₆H₂₆O₈; molecular weight 346.37 g/mol) is the discrete diester monomer formed by the esterification of one mole of 1,4-butanediol with two moles of adipic acid. It functions primarily as a monomeric building block or oligomeric intermediate for the synthesis of poly(1,4-butylene adipate) (PBA; CAS 25103-87-1), a semicrystalline, biodegradable aliphatic polyester of the poly(alkylene dicarboxylate) family.

Molecular Formula C16H26O8
Molecular Weight 346.37 g/mol
CAS No. 53212-17-2
Cat. No. B12757747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Butylene glycol diadipate
CAS53212-17-2
Molecular FormulaC16H26O8
Molecular Weight346.37 g/mol
Structural Identifiers
SMILESC(CCC(=O)OCCCCOC(=O)CCCCC(=O)O)CC(=O)O
InChIInChI=1S/C16H26O8/c17-13(18)7-1-3-9-15(21)23-11-5-6-12-24-16(22)10-4-2-8-14(19)20/h1-12H2,(H,17,18)(H,19,20)
InChIKeyLERHUIIYMDMWNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Butylene Glycol Diadipate (CAS 53212-17-2): Procurement-Grade Identity, Monomer Classification, and Polymer Equivalence


1,4-Butylene glycol diadipate (CAS 53212-17-2; molecular formula C₁₆H₂₆O₈; molecular weight 346.37 g/mol) is the discrete diester monomer formed by the esterification of one mole of 1,4-butanediol with two moles of adipic acid . It functions primarily as a monomeric building block or oligomeric intermediate for the synthesis of poly(1,4-butylene adipate) (PBA; CAS 25103-87-1), a semicrystalline, biodegradable aliphatic polyester of the poly(alkylene dicarboxylate) family . The polymer derived from this monomer exhibits a glass transition temperature (Tg) of −68 °C, a melting temperature (Tm) of approximately 54 °C, and a density of 1.019 g/mL at 25 °C . Because the monomer is the direct chemical precursor to PBA, its purity and isomeric identity directly determine the thermal, mechanical, and regulatory profile of the final polymer.

Why 1,4-Butylene Glycol Diadipate Cannot Be Replaced by Other Glycol Adipate Monomers Without Altering Critical Performance Metrics


The regioisomeric identity of the butylene glycol moiety is not a minor structural detail—it directly governs the thermal stability, crystallization behavior, and regulatory eligibility of the resulting polyester. Substituting 1,4-butanediol with 1,3-butanediol or 1,2-propylene glycol in the monomer feed yields polyesters with measurably lower decomposition temperatures and different FDA food-contact clearances [1][2]. Furthermore, PBA exhibits a unique polymorphism—a crystallization-temperature-dependent alpha/beta phase transition not observed in poly(ethylene adipate) or poly(propylene adipate)—that enables deliberate tuning of crystallinity, biodegradation rate, and mechanical compliance [3]. Generic substitution therefore risks not only thermal underperformance but also loss of the polymorphic handle that makes PBA valuable for applications requiring controlled biodegradability or tailored mechanical response.

Quantitative Differential Evidence for 1,4-Butylene Glycol Diadipate vs. Closest Comparators: Thermal, Regulatory, Polymorphic, Mechanical, and Biodegradation Dimensions


Thermal Decomposition Temperature: 1,4-Butylene Glycol Adipate vs. 1,3-Butylene and 1,2-Propylene Glycol Adipate Polyesters

In a direct head-to-head study synthesizing three polyester products from adipic acid and different diols under identical conditions (tetra-n-butyl titanate catalyst, 200–220 °C, 6 h reaction), the decomposed temperature of poly(1,4-butylene glycol adipate) was 358 °C, compared to 349 °C for poly(1,3-butylene glycol adipate) and 334 °C for poly(1,2-propylene glycol adipate) [1]. This represents a 24 °C advantage over the 1,2-propylene glycol variant and a 9 °C advantage over the 1,3-butylene glycol variant. The 1,4-isomer thus provides a wider thermal processing window for applications involving elevated-temperature fabrication or end-use environments.

Thermal stability Polyester polyol Decomposition temperature

Thermal Degradation Activation Energy: PBA vs. Poly(ethylene adipate) and Poly(propylene adipate)

In a comparative study of three high-molecular-weight poly(alkylene adipate)s prepared by identical two-stage melt polycondensation, the main thermal degradation activation energy of poly(butylene adipate) (PBAd) was 217 kJ/mol, substantially higher than that of poly(propylene adipate) (PPAd) at 157 kJ/mol and poly(ethylene adipate) (PEAd) at 153 kJ/mol [1]. The activation energy was calculated using the Ozawa–Flynn–Wall and Friedman methods. PBAd's degradation also proceeded via a two-mechanism pathway (first stage: 185 kJ/mol for small mass loss; second stage: 217 kJ/mol for main decomposition), whereas PEAd degraded via a single mechanism with a lower activation energy of 153 kJ/mol, indicating a fundamentally different and less robust degradation pathway for the shorter-diol analogs.

Activation energy Thermal degradation kinetics Poly(alkylene adipate)

FDA Regulatory Clearance Breadth: 1,4-Butylene Glycol Adipate Polymer vs. 1,3-Butylene Glycol Adipate Polyester

Under U.S. FDA regulations, the 1,3-butylene glycol adipic acid polyester (1,700–2,200 MW, terminated with myristic/palmitic/stearic acids) is listed in 21 CFR § 178.3740 with restrictive conditions: use not exceeding 33% by weight of PVC homopolymers, for food contact at temperatures not exceeding room temperature, with film thickness not exceeding 0.004 inch, and excluding foods containing more than 8% alcohol [1]. In contrast, the 1,4-butylene glycol-derived polymer (PBA, CAS 25103-87-1) appears in the FDA Inventory of Food Contact Substances under multiple 21 CFR sections—including 175.105, 175.300, 177.1390, and 177.2420—indicating authorization for a broader range of food-contact applications without the narrow temperature, thickness, and alcohol-content restrictions imposed on the 1,3-isomer [2]. This regulatory differential is a direct consequence of the diol regioisomer used in the monomer/polymer synthesis.

Food contact FDA 21 CFR Indirect food additive

Polymorphic Phase Transition Temperature as a Crystallinity Control Handle: PBA vs. Structurally Simpler Aliphatic Polyesters

Poly(1,4-butylene adipate) displays a crystallization-temperature-dependent polymorphism that is absent in poly(ethylene adipate) (PEAd) and poly(propylene adipate) (PPAd) [1]. At lower melt-crystallization temperatures, PBA forms the beta-crystal modification; at higher temperatures, the alpha-modification predominates, with a coexistent (beta+alpha) mixture at intermediate temperatures. The beta-to-alpha solid-solid phase transition in neat PBA completes at 55 °C during heating, and the critical melt-crystallization temperatures for pure alpha-PBA and beta-PBA formation have been determined at 34 °C and 28 °C, respectively [2]. This polymorphic behavior provides a quantifiable lever: by controlling the crystallization temperature, formulators can select the crystal phase and thereby tune the degree of crystallinity, molecular chain mobility, and enzymatic degradation rate. PEAd and PPAd lack this bimodal crystal modification capability, limiting their utility in applications where controlled biodegradation or tailored mechanical compliance is required.

Polymorphism Crystallinity control Biodegradable polyester

Mechanical Property Profile: High Elongation at Break of PBA vs. Poly(butylene succinate) (PBS)

Poly(butylene adipate) exhibits tensile properties characterized by low tensile moduli (18–160 MPa), moderate tensile strength (σb 9–17 MPa), and high elongation at break (εb 370–910%), as reported for PBA and PBA-rich copolyesters [1]. In contrast, poly(butylene succinate) (PBS), a widely used biodegradable polyester, typically exhibits higher tensile strength—ranging from approximately 35 MPa to over 50 MPa depending on formulation—but substantially lower elongation at break, often in the range of 100–350% for unmodified grades [2]. The homopolymer PBA thus occupies a distinct position in the mechanical property landscape: it is a highly ductile, low-modulus material suited for applications demanding flexibility and high elongation rather than stiffness and strength, complementing rather than competing with PBS in the biodegradable polyester portfolio.

Tensile properties Elongation at break Flexible polyester

Biodegradation Rate Ranking: PBA Occupies an Intermediate Position Between Fast-Degrading PEAd and Slow-Degrading PBS

In a systematic biodegradation study of 21 chemosynthetic and biosynthetic polyester samples in natural river water at 25 °C under aerobic conditions, the biodegradation rates—measured by weight loss and biochemical oxygen demand (BOD)—decreased in the following order: poly(ethylene succinate) > poly(ε-caprolactone) > poly(ethylene adipate) > poly(butylene adipate) > poly(butylene sebacate) > poly(ethylene sebacate) = poly(butylene succinate) = poly(hexylene succinate) = poly(β-propiolactone) [1]. PBA thus degrades more slowly than poly(ethylene adipate) (PEAd) but more rapidly than poly(butylene succinate) (PBS), placing it in a strategically intermediate biodegradation bracket. This intermediate degradation rate is further corroborated by a separate thesis study in which PPAd exhibited the highest biodegradation rates while PBAd exhibited the lowest among the three poly(alkylene adipate)s, leading the authors to select PBAd as the most appropriate candidate for modification with nanofillers [2].

Biodegradation ranking River water degradation Aliphatic polyester

Optimized Application Scenarios for 1,4-Butylene Glycol Diadipate and Its Derived Polymer Based on Quantitative Differentiation Evidence


High-Temperature Melt-Processed Biodegradable Films and Molded Articles

The 24 °C-higher decomposition temperature of poly(1,4-butylene glycol adipate) relative to poly(1,2-propylene glycol adipate) (358 °C vs. 334 °C) [1], combined with a main-stage degradation activation energy of 217 kJ/mol—64 kJ/mol higher than poly(ethylene adipate) [2]—makes the 1,4-isomer-derived polymer the preferred choice for melt-extruded biodegradable films, injection-molded articles, and hot-melt adhesive formulations that require thermal headroom during processing. Manufacturers selecting this monomer ensure the resulting polyester can tolerate higher barrel temperatures and longer residence times without chain scission or molecular weight degradation.

FDA-Compliant Food-Contact Materials with Broad Regulatory Coverage

The 1,4-butylene glycol-derived polymer (PBA) is listed under four FDA 21 CFR sections (175.105, 175.300, 177.1390, 177.2420) for indirect food-contact use, whereas the 1,3-butylene glycol adipate polyester is restricted to a single regulation (178.3740) with explicit limits on use level (≤33 wt% in PVC), temperature (≤room temperature), film thickness (≤0.004 inch), and food alcohol content (<8%) [1][2]. For procurement teams sourcing polyester polyols or plasticizers intended for food-packaging adhesives, coatings, or elastomeric components, specifying the 1,4-isomer eliminates the regulatory constraints that would otherwise limit product design and market access.

Biodegradable Material Platforms with Programmable Crystallinity and Degradation Rate

PBA's unique crystallization-temperature-dependent polymorphism—with a defined beta-to-alpha phase transition at 55 °C and critical crystallization temperatures of 34 °C (alpha) and 28 °C (beta) [1]—enables formulators to program the crystalline phase composition and, consequently, the enzymatic degradation rate. This capability, absent in poly(ethylene adipate) and poly(propylene adipate), makes PBA an enabling material for biodegradable agricultural mulch films, controlled-release matrices, and temporary biomedical implants where the degradation timeline must match a specific functional service window. PBA's intermediate biodegradation rate—faster than PBS but slower than PEAd [2]—further supports its selection when a balanced degradation profile is required.

Flexible, High-Elongation Biodegradable Formulations and Impact Modifiers

With an elongation at break ranging from 370% to 910% and tensile strength of 9–17 MPa [1], PBA occupies a mechanical niche distinct from the stiffer, stronger poly(butylene succinate) (PBS; tensile strength ~35–57 MPa, elongation typically 100–350%). This high-ductility profile makes PBA the appropriate polyester selection for biodegradable flexible packaging films, elastic components, and as a toughening modifier in polylactide (PLA) or other brittle biopolyester blends. Researchers and formulators seeking to maximize flexibility and impact resistance in sustainable material systems should select the 1,4-butylene glycol adipate route over succinate- or shorter-diol-based alternatives.

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